(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chemical compound with the molecular formula C₁₁H₂₀FNO₃ and a molecular weight of 233.29 g/mol. Its IUPAC name is tert-butyl Rel-((1r,2r,4s)-2-fluoro-4-hydroxycyclohexyl)carbamate. The compound features a cyclohexanol structure with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) amino group at the 4-position. It is used in various chemical syntheses and biological applications due to its unique structural characteristics and properties .
The molecule contains a cyclohexane ring with a fluorine substituent and a Boc-protected amino group. This combination of functional groups suggests potential utility as a building block in the synthesis of more complex organic molecules, particularly those targeting biologically active compounds. Boc (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis .
Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug molecules. The presence of the fluorine atom and the chiral center (1S,3R,4R) in (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol could potentially contribute to the development of new drugs with improved potency, selectivity, or metabolic stability.
Fluorinated cyclohexane derivatives can exhibit interesting properties such as liquid crystallinity or unique interactions with other molecules. (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol might be investigated for its potential applications in the development of novel materials.
These reactions make (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol a versatile intermediate in organic synthesis .
Preliminary studies indicate that (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol exhibits biological activities that may include:
Further research is needed to fully elucidate its biological mechanisms and potential therapeutic applications .
The synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol typically involves several steps:
This compound has several notable applications:
Interaction studies involving (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with specific enzymes or receptors, influencing metabolic processes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action .
Several compounds share structural similarities with (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid | Contains carboxylic acid group | Broader range of biological activity |
2-Amino-5-(4-(tert-butoxycarbonyl)-phenyl)nicotinic acid | Contains a phenyl ring | Potential use in neurological research |
(1S,5R)-1-(4-bromophenyl)-3-propan-2-yl-3-azabicyclo[3.1.0]hexane | Features an azabicyclo structure | Different pharmacological profile |
These compounds highlight the uniqueness of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol due to its specific fluorinated cyclohexanol structure and potential applications in medicinal chemistry .